2-(4-Neopentylphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

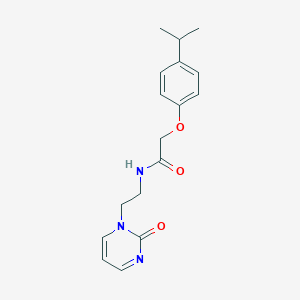

2-(4-Neopentylphenyl)acetonitrile, also known as 2-NPPN, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of acetonitrile, which is an organic compound commonly used in organic synthesis. 2-NPPN is a white, crystalline solid with a melting point of 102-104°C and a boiling point of 194-196°C. It is soluble in organic solvents, such as ethanol and ether, and is insoluble in water.

Scientific Research Applications

Chemical Synthesis and Catalysis

The chemical structure of 2-(4-Neopentylphenyl)acetonitrile facilitates its use in various synthesis processes. It's employed in the Gewald synthesis of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, showing significant applications in antitumor activities against human tumor cell lines like hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020). It's also found in the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using catalysts like ZnO and ZnO–acetyl chloride (Maghsoodlou et al., 2010).

Environmental Analysis

2-(4-Neopentylphenyl)acetonitrile is also significant in environmental analysis. A method for the rapid analysis of 2,4-D in soil samples employs acetonitrile in a modified Soxhlet apparatus, highlighting the solvent's efficiency in extracting herbicides from soil samples for high-performance liquid chromatography (HPLC) analysis (Kashyap et al., 2005).

Polymerization Studies

The compound finds applications in polymerization studies as well. For instance, its role in increasing the polymerization rate of 2,6-dimethylphenol with copper-(1-methylimidazole) complexes in the catalyst precursor compounds has been noted (Gamez et al., 2001). Additionally, it's used in the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol, crucial for understanding catalytic activities and the factors influencing them (Guieu et al., 2004).

Spectroelectrochemical Studies

The compound's role extends to spectroelectrochemical studies as well. The voltammetric and UV–Vis spectroelectrochemical studies on 4-aminophenol at gold electrodes highlight the use of acetonitrile in conventional electrochemical cells and novel spectroelectrochemical cells (Schwarz et al., 2003).

properties

IUPAC Name |

2-[4-(2,2-dimethylpropyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-13(2,3)10-12-6-4-11(5-7-12)8-9-14/h4-7H,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLVEBASJJUCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Neopentylphenyl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)